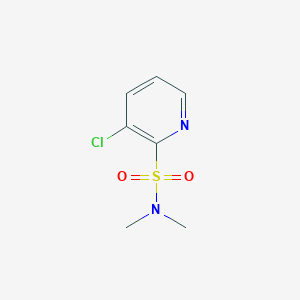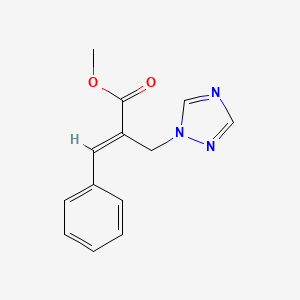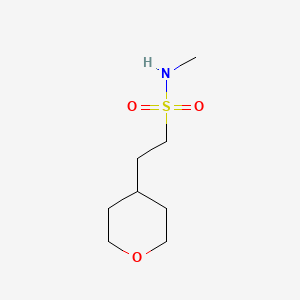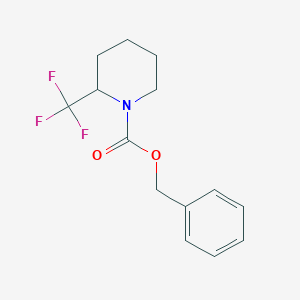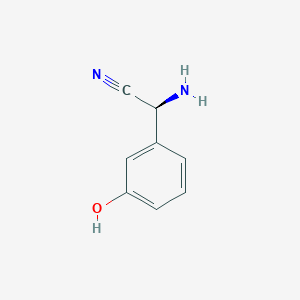
Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H14O4 It is a derivative of tetrahydronaphthalene, featuring both formyl and hydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of a hydroxy-tetrahydronaphthalene derivative followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.
化学反応の分析
Types of Reactions
Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and hydroxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The formyl and hydroxy groups play crucial roles in these interactions, potentially affecting enzyme activity and cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar in structure but may have different functional groups or substitutions.
Tetrahydronaphthalene derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
This compound is unique due to its specific combination of formyl and hydroxy groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-17-13(16)9-4-2-8-3-5-10(7-14)12(15)11(8)6-9/h3,5,7,9,15H,2,4,6H2,1H3 |
InChIキー |
YESLVTYKZWXVLV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC2=C(C1)C(=C(C=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

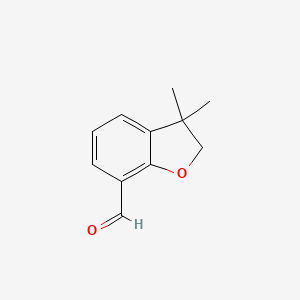
![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
